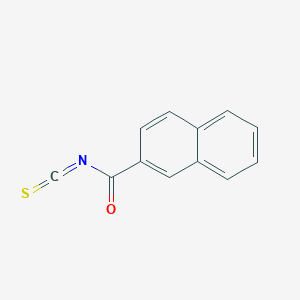

2-Naphthoyl isothiocyanate

Description

Structure

3D Structure

Properties

CAS No. |

66090-35-5 |

|---|---|

Molecular Formula |

C12H7NOS |

Molecular Weight |

213.26 g/mol |

IUPAC Name |

naphthalene-2-carbonyl isothiocyanate |

InChI |

InChI=1S/C12H7NOS/c14-12(13-8-15)11-6-5-9-3-1-2-4-10(9)7-11/h1-7H |

InChI Key |

IGDMFCQPAMIOMX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)N=C=S |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Routes

Classical and Established Synthetic Approaches

The traditional methods for synthesizing aryl isothiocyanates, including 2-naphthyl isothiocyanate, have been well-documented and are widely practiced in organic synthesis.

The reaction of a primary amine with thiophosgene (B130339) is a classic and direct method for the synthesis of isothiocyanates. nih.gov In this approach, 2-naphthylamine (B18577) is treated with thiophosgene (CSCl₂) in the presence of a base to neutralize the hydrogen chloride byproduct. While this method is efficient, the high toxicity of thiophosgene necessitates careful handling and is a significant drawback. chemrxiv.org

A general representation of this reaction is the treatment of an aromatic amine with thiophosgene, often in a biphasic system or in the presence of an acid scavenger like calcium carbonate. mdpi.com For aryl isothiocyanates, this reaction can yield the product in a single step. cbijournal.com

Table 1: General Conditions for Thiophosgene-Based Isothiocyanate Synthesis

| Parameter | Condition |

| Starting Material | 2-Naphthylamine |

| Reagent | Thiophosgene (CSCl₂) |

| Base/Acid Scavenger | Triethylamine (B128534), Calcium Carbonate, or aqueous NaHCO₃ |

| Solvent | Dichloromethane (B109758), Dioxane, or a biphasic system |

| Temperature | Typically room temperature |

Note: Specific yield and reaction time for 2-naphthyl isothiocyanate via this method require sourcing from specific experimental literature.

A widely used and generally safer alternative to the thiophosgene method involves the formation and subsequent decomposition of a dithiocarbamate (B8719985) salt. nih.govthieme-connect.com This two-step process first involves the reaction of 2-naphthylamine with carbon disulfide to form a dithiocarbamate salt, which is then treated with a desulfurization agent. chemrxiv.org

The initial step in this pathway is the reaction of 2-naphthylamine with carbon disulfide (CS₂) in the presence of a base. The base, typically an amine like triethylamine or an inorganic base like sodium hydroxide, deprotonates the amine, facilitating its nucleophilic attack on the carbon of CS₂. This results in the formation of the corresponding dithiocarbamate salt. mdpi.com This reaction is generally rapid and proceeds under mild conditions. cbijournal.com

Table 2: Formation of N-(naphthalen-2-yl)carbamodithioate Salt

| Parameter | Condition |

| Starting Material | 2-Naphthylamine |

| Reagent | Carbon Disulfide (CS₂) |

| Base | Triethylamine (Et₃N), Sodium Hydroxide (NaOH), or similar |

| Solvent | Tetrahydrofuran (THF), Acetonitrile (MeCN), Methanol, or aqueous solution |

| Temperature | Often 0°C to room temperature |

Note: The resulting dithiocarbamate salt is often generated in situ and used directly in the next step without isolation. mdpi.com

Once the dithiocarbamate salt is formed, various reagents can be employed to induce desulfurization, leading to the formation of 2-naphthyl isothiocyanate. These methods are broadly categorized into oxidative and metal-based desulfurization.

####### 2.1.2.2.1. Oxidative Desulfurization Reagents (e.g., Hydrogen Peroxide, Sodium Persulfate)

Oxidizing agents are effective in promoting the elimination of sulfur from the dithiocarbamate intermediate.

Hydrogen Peroxide (H₂O₂): The use of hydrogen peroxide as a desulfurizing agent is considered a green and efficient method. nih.govmdpi.com The reaction is typically carried out in protic solvents like water. nih.gov This method is advantageous due to the benign nature of the reagent and byproduct (water). rsc.org

Sodium Persulfate (Na₂S₂O₈): Sodium persulfate is another powerful oxidizing agent used for this transformation. This method is particularly efficient and can be conducted in water, making it an environmentally friendly option. It is suitable for a wide range of alkyl and aryl amines and offers good yields. nih.govrsc.org

Table 3: Oxidative Desulfurization of N-(naphthalen-2-yl)carbamodithioate

| Reagent | Typical Conditions | Advantages |

| Hydrogen Peroxide (H₂O₂) | Aqueous or protic solvent systems. nih.gov | Green reagent, water as a byproduct. rsc.org |

| Sodium Persulfate (Na₂S₂O₈) | Often performed in water under basic conditions. rsc.org | High efficiency, broad substrate scope, environmentally friendly. nih.govrsc.org |

####### 2.1.2.2.2. Metal-Based Desulfurization Agents (e.g., Cobalt(II) Chloride, Copper(II) Sulfate (B86663), Lead Nitrate)

Various metal salts can act as desulfurization agents, facilitating the conversion of dithiocarbamates to isothiocyanates.

Cobalt(II) Chloride (CoCl₂): Cobalt salts have been reported to mediate the desulfurization of dithiocarbamates. A protocol using cobalt catalyst has been described as highly efficient for producing both aromatic and aliphatic isothiocyanates in good to excellent yields and with shorter reaction times. researchgate.net

Copper(II) Sulfate (CuSO₄): Copper(II) sulfate is another effective reagent for this conversion. The reaction of a dithiocarbamate with CuSO₄ can provide the corresponding isothiocyanate. nih.govresearchgate.net

Lead(II) Nitrate (B79036) (Pb(NO₃)₂): The use of lead nitrate is a classic method for the decomposition of dithiocarbamate salts to isothiocyanates. nih.govchemrxiv.org

Table 4: Metal-Based Desulfurization of N-(naphthalen-2-yl)carbamodithioate

| Reagent | General Reaction Conditions | Notes |

| Cobalt(II) Chloride (CoCl₂) · 6H₂O | Reaction of the in situ generated dithiocarbamate salt with CoCl₂ at room temperature. chemrxiv.org | Reported to be a highly efficient catalytic method. researchgate.net |

| Copper(II) Sulfate (CuSO₄) · 5H₂O | Treatment of the dithiocarbamate with CuSO₄ in a suitable solvent system like EtOAc/H₂O or EtOH/H₂O. chemrxiv.org | A common and effective metal-based reagent. nih.govresearchgate.net |

| **Lead(II) Nitrate (Pb(NO₃)₂) ** | Reaction of the dithiocarbamate salt with an aqueous solution of lead nitrate. nih.gov | A classical but effective method, though toxicity of lead is a concern. chemrxiv.org |

Synthesis via Dithiocarbamate Intermediates

Decomposition Methods of Dithiocarbamates for Isothiocyanate Formation

Miscellaneous Desulfurization Reagents (e.g., Iodine, Tosyl Chloride, Triphosgene (B27547), Ethyl Chloroformate)

The preparation of isothiocyanates often involves the formation of a dithiocarbamate salt intermediate, followed by a desulfurization step. A variety of reagents can be employed for this purpose. While direct synthesis of 2-naphthoyl isothiocyanate using these specific methods is not extensively detailed in readily available literature, the general applicability of these reagents to the synthesis of acyl isothiocyanates from corresponding N-acyl dithiocarbamates is well-established.

Iodine: Molecular iodine serves as a mild and effective desulfurization agent. The reaction is typically carried out in a biphasic medium, such as water/ethyl acetate, with a base like sodium bicarbonate. This method is considered environmentally friendly and cost-effective.

Tosyl Chloride: Tosyl chloride (TsCl) is another reagent used to mediate the decomposition of dithiocarbamate salts to form isothiocyanates. The reaction is generally carried out in an organic solvent like THF at room temperature. This method is valued for its mild conditions and efficiency with a range of amines.

Triphosgene: As a safer alternative to the highly toxic thiophosgene, triphosgene can be used as a desulfurizing agent. It reacts with dithiocarbamate salts to yield the corresponding isothiocyanates.

Ethyl Chloroformate: The reaction of dithiocarbamate salts with ethyl chloroformate is a well-known method for isothiocyanate synthesis. This reaction proceeds through the formation of a thio mixed acid anhydride (B1165640), which then decomposes to the isothiocyanate.

These desulfurization methods are summarized in the table below:

| Desulfurization Reagent | Typical Reaction Conditions | Key Features |

| Iodine | Biphasic medium (e.g., water/ethyl acetate), base (e.g., NaHCO₃) | Mild, environmentally friendly, cost-effective |

| Tosyl Chloride | Organic solvent (e.g., THF), room temperature | Mild conditions, efficient |

| Triphosgene | Organic solvent | Safer alternative to thiophosgene |

| Ethyl Chloroformate | Organic solvent | Proceeds via a thio mixed acid anhydride intermediate |

Advanced and Green Synthetic Strategies

Modern synthetic chemistry emphasizes the development of efficient, safe, and environmentally benign methodologies. For the synthesis of this compound, phase transfer catalysis and one-pot aqueous methods represent significant advances.

Phase Transfer Catalysis (PTC) for Acyl Isothiocyanate Synthesis

Phase transfer catalysis (PTC) offers an attractive alternative to traditional methods for preparing acyl isothiocyanates, often avoiding the need for anhydrous conditions and long reaction times. tandfonline.com

The synthesis of this compound can be efficiently achieved via the reaction of 2-naphthoyl chloride with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN), under phase transfer conditions. tandfonline.com In this biphasic system, the phase transfer catalyst facilitates the transfer of the thiocyanate anion from the aqueous phase to the organic phase, where it reacts with the 2-naphthoyl chloride. google.com

A common catalytic system for this transformation involves a quaternary ammonium (B1175870) salt, such as tetrabutylammonium (B224687) bromide, in a biphasic solvent system like benzene (B151609) and water. tandfonline.com The reaction is typically stirred at room temperature. tandfonline.com This PTC approach has been successfully applied to the synthesis of this compound, affording the product in good yield. tandfonline.com Infrared analysis of the product confirms the formation of the isothiocyanate, characterized by a strong absorption peak around 1990 cm⁻¹. tandfonline.com

The following table summarizes the PTC synthesis of this compound:

| Starting Material | Reagent | Catalyst | Solvent System | Yield |

| 2-Naphthoyl chloride | Potassium thiocyanate (KSCN) | Tetrabutylammonium bromide | Benzene/Water | 62% |

One-Pot Synthetic Protocols from Amines and Carbon Disulfide

One-pot syntheses are highly desirable as they reduce reaction time, minimize waste, and simplify purification processes.

A general and facile one-pot protocol for the preparation of a broad range of isothiocyanates from primary amines has been developed under aqueous conditions. beilstein-journals.orgnih.gov This method involves the in situ generation of a dithiocarbamate salt from the reaction of an amine with carbon disulfide in the presence of a base like potassium carbonate in water. beilstein-journals.org Subsequently, desulfurization is achieved using cyanuric chloride (2,4,6-trichloro-1,3,5-triazine, TCT), a derivative of cyanuric acid, to yield the isothiocyanate. beilstein-journals.orgnih.gov

This aqueous-phase methodology is considered a green synthetic route due to the use of water as the solvent and the avoidance of toxic reagents. rsc.org While this method has been demonstrated for a variety of alkyl and aryl amines, its specific application to a precursor amine for this compound would be a logical extension of the reported protocol. beilstein-journals.org The reaction is typically carried out by adding a solution of cyanuric chloride in an organic solvent like dichloromethane to the aqueous dithiocarbamate salt solution at low temperatures (e.g., 0 °C). beilstein-journals.org This approach is particularly advantageous for the synthesis of electron-deficient aromatic isothiocyanates. beilstein-journals.org

Catalyst-Mediated Approaches (e.g., 4-Dimethylaminopyridine)

Catalyst-mediated synthesis provides an efficient avenue for the formation of isothiocyanates, often under milder conditions than traditional methods. 4-Dimethylaminopyridine (DMAP) has been identified as an effective catalyst in various organic transformations, including those involving isothiocyanates. nih.govresearchgate.netacs.org

One prominent DMAP-catalyzed approach involves the reaction of primary amines with carbon disulfide (CS₂) in the presence of an oxidant. researchgate.net While this method is typically applied to the synthesis of alkyl and aryl isothiocyanates from their corresponding amines, the principles can be adapted. For the synthesis of this compound, a plausible pathway would involve the use of 2-naphthamide (B1196476) as the starting material. DMAP can facilitate the reaction by activating the reactants. For instance, in the synthesis of 2-imino-1,3,4-oxadiazolines from acylhydrazides and isothiocyanates, DMAP is proposed to activate the isothiocyanate and facilitate the subsequent cyclization. nih.govacs.org In a direct synthesis, DMAP could catalyze the reaction between a 2-naphthoyl precursor and a thiocarbonyl source.

A general procedure for DMAP-catalyzed synthesis of isothiocyanates from amines utilizes an oxidant like tert-butyl hydroperoxide. researchgate.net The reaction proceeds by transforming various aryl, benzyl (B1604629), and alkyl amines into their corresponding isothiocyanates with yields ranging from 41–82%. researchgate.net The catalyst's role is crucial, as it can enhance the rate and efficiency of the reaction, potentially by forming a more reactive intermediate with the substrate.

| Starting Amine | Reagent/Catalyst System | Reported Yield | Reference |

|---|---|---|---|

| Phenethylamine | CS₂, Acetyl Chloride, Et₃N | Good to Excellent | nih.gov |

| Various Amines | CS₂, DMAP, t-BuOOH | 41-82% | researchgate.net |

| Various Amines | CS₂, Et₃N, Tosyl Chloride | Good | organic-chemistry.org |

| Electron-deficient Anilines | Chlorothionoformate, NaOH (Two-step) | High | chemrxiv.org |

Electrochemical Synthesis of Isothiocyanates

Electrochemical methods offer a modern and often greener alternative to traditional chemical synthesis, avoiding the need for toxic and expensive reagents. organic-chemistry.orggre.ac.uk The electrochemical synthesis of isothiocyanates has been successfully demonstrated for both aliphatic and aromatic amines. gre.ac.uk This high-yielding method typically involves the reaction of a primary amine with carbon disulfide in an undivided cell, often without the need for a supporting electrolyte. gre.ac.uk

The general mechanism involves the initial reaction of the primary amine with CS₂, catalyzed by a base, to form a dithiocarbamate salt. This intermediate is then electrochemically oxidized at the anode to generate the corresponding isothiocyanate. This approach has shown excellent functional group tolerance, with even easily oxidizable groups like unprotected indoles and terminal alkynes remaining intact. gre.ac.uk

For the synthesis of this compound, this method is not directly applicable as it starts from a primary amine (e.g., 2-naphthylamine) to produce an aryl isothiocyanate (2-naphthyl isothiocyanate), not an aroyl isothiocyanate. The direct electrochemical synthesis of aroyl isothiocyanates from precursors like acyl chlorides has not been extensively reported. Such a transformation would require a different electrochemical strategy, possibly involving the reductive coupling of an acyl chloride with a thiocyanate source, a pathway that remains a subject for future research.

Tandem Staudinger/Aza-Wittig Reactions for Specialized Derivatives

The tandem Staudinger/aza-Wittig reaction is a powerful and efficient method for the synthesis of isothiocyanates from organic azides. jst.go.jprsc.org This one-pot reaction provides a convenient route to isothiocyanates that can be difficult to access through other methods and is particularly useful for preparing specialized derivatives. nih.govsci-hub.se

To synthesize this compound via this route, the required starting material is 2-naphthoyl azide (B81097). The reaction proceeds by treating the azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and carbon disulfide. The phosphine initially reacts with the azide in a Staudinger reaction to form an aza-ylide intermediate. This intermediate is not isolated but reacts in situ with carbon disulfide in an aza-Wittig type reaction. The final products are the desired isothiocyanate and triphenylphosphine sulfide (B99878), a stable byproduct.

This tandem approach is often superior to the conventional stepwise method, which involves the isolation of the intermediate phosphine imide before reaction with CS₂. jst.go.jp For substrates bearing electron-withdrawing groups, the tandem method has been shown to provide significantly higher yields. jst.go.jp The reaction is advantageous as it proceeds under neutral conditions, avoids the use of harsh reagents, and allows for the retention of chirality in the starting material. rsc.org

| Starting Azide | Method | Reported Yield | Reference |

|---|---|---|---|

| Azide with Electron-Withdrawing Group | Tandem Reaction (Method I) | Superior Yield | jst.go.jp |

| Azide with Electron-Withdrawing Group | Stepwise Reaction (Method II) | Lower Yield | jst.go.jp |

| 6-azido-6-deoxycellulose derivative | Tandem Reaction | 47.3% | nih.gov |

Yield Optimization and Purity Considerations in Synthesis

Optimizing the yield and ensuring the purity of this compound are critical for its application in further chemical synthesis. Acyl isothiocyanates are known to be reactive, and their synthesis requires careful control of reaction conditions to minimize side reactions and degradation. arkat-usa.org

In Catalyst-Mediated Approaches: The choice of catalyst, solvent, and oxidant is paramount. For DMAP-catalyzed reactions, optimizing the catalyst loading is crucial to balance reaction rate with cost and potential side reactions. Screening different bases and oxidants can also lead to significant improvements in yield. researchgate.netnih.gov

In Traditional Acyl Chloride Routes: The reaction of 2-naphthoyl chloride with a thiocyanate salt is a common method. arkat-usa.orgchempap.org The yield can be influenced by the choice of the thiocyanate salt (e.g., KSCN, NH₄SCN), the solvent (e.g., acetone (B3395972), acetonitrile), and the use of phase-transfer catalysts, which can enhance the reaction rate and efficiency, especially in biphasic systems. arkat-usa.org The use of microwave irradiation has also been reported to accelerate this type of reaction and improve yields. arkat-usa.org

In Tandem Staudinger/Aza-Wittig Reactions: The yield is affected by the stoichiometry of the reagents (azide, phosphine, CS₂) and the reaction temperature. Ensuring anhydrous conditions is important as the intermediates can be sensitive to moisture.

Purity Considerations: The primary challenge in the synthesis of acyl isothiocyanates is their purification. These compounds can be sensitive to heat and moisture, which can lead to decomposition or hydrolysis.

Byproduct Removal: The choice of synthetic method dictates the types of byproducts formed. For instance, the reaction of acyl chlorides with KSCN will produce KCl, which is typically removed by filtration. The Staudinger/Aza-Wittig reaction produces triphenylphosphine sulfide, which must be separated from the product, often by chromatography. The use of reagents that produce volatile or easily separable byproducts is preferred. For example, using di-tert-butyl dicarbonate (B1257347) as a desulfurizing agent generates byproducts that are simple to remove. google.com

Purification Techniques: Due to potential thermal instability, purification by distillation may not be suitable and can lead to yield loss. google.com Column chromatography is a common alternative, but the reactivity of the isothiocyanate group with silica (B1680970) gel must be considered. Using a less acidic stationary phase or deactivating the silica gel may be necessary. Recrystallization from a suitable solvent, such as cyclohexane, is an effective method for obtaining high-purity crystalline products. chempap.org

Stability: Acyl isothiocyanates should be stored under anhydrous conditions, often in a refrigerator or freezer and under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation over time.

| Parameter | Consideration for Optimization | Potential Impact on Yield/Purity |

|---|---|---|

| Reagent Stoichiometry | Adjusting the molar ratios of reactants (e.g., acyl chloride to thiocyanate salt). | Can improve conversion of the limiting reagent and minimize side products from excess reagents. |

| Catalyst Loading | Varying the amount of catalyst (e.g., DMAP, phase-transfer catalyst). | Affects reaction rate; excess catalyst can sometimes lead to byproducts. |

| Solvent Choice | Screening solvents with different polarities and boiling points (e.g., acetonitrile, acetone, THF). | Impacts reactant solubility and reaction rate; can affect byproduct formation. |

| Reaction Temperature | Conducting the reaction at different temperatures (e.g., room temperature, reflux). | Higher temperatures increase reaction rate but may also promote decomposition or side reactions. |

| Purification Method | Comparing crystallization, chromatography, and distillation. | Crucial for final purity; improper method can lead to significant product loss. google.com |

Chemical Reactivity and Derivatization Pathways

Nucleophilic Addition Reactions of the Isothiocyanate Group

The core reactivity of 2-naphthoyl isothiocyanate involves the addition of nucleophiles to the central carbon atom of the isothiocyanate group. This electrophilic carbon is activated by the electron-withdrawing nature of the adjacent naphthoyl group, making it a prime target for a variety of nucleophiles, including amines, alcohols, thiols, and hydrazines. These addition reactions are fundamental to the derivatization of this compound, leading to the formation of stable thiourea (B124793), thiocarbamate, dithiocarbamate (B8719985), and thiosemicarbazide (B42300) adducts, which can often serve as precursors for more complex heterocyclic systems.

Reactions with Amines: Formation of Thioureas

The reaction between this compound and primary or secondary amines is a robust and efficient method for the synthesis of N-naphthoyl thiourea derivatives. The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate, resulting in the formation of a stable C-N bond and yielding the corresponding thiourea.

A common and effective method for synthesizing N-naphthoyl thioureas involves a one-pot reaction. This process typically starts with 2-naphthoyl chloride, which reacts with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN), in a suitable solvent like acetone (B3395972) or acetonitrile. nih.gov This reaction generates this compound in situ. The subsequent addition of a primary or secondary amine to the reaction mixture leads to a nucleophilic addition, affording the desired N-naphthoyl thiourea derivative in high yields. nih.gov The use of ultrasonic irradiation has been shown to enhance the efficiency of this synthesis. nih.gov

A variety of amines can be employed in this reaction, leading to a diverse library of N-naphthoyl thiourea derivatives. The reaction is generally clean and proceeds under mild conditions.

Table 1: Examples of N-Naphthoyl Thiourea Derivatives Synthesized from this compound

Data sourced from Arafa, W. A. A., et al. (2022). nih.gov

N-Naphthoyl thiourea derivatives are valuable precursors for the synthesis of various heterocyclic compounds. The presence of multiple reactive sites allows for intramolecular cyclization reactions, often promoted by treatment with specific reagents.

For instance, N-(cyclohexylcarbamothioyl)-2-naphthamide can undergo cyclization when reacted with chloroacetic acid. This reaction leads to the formation of a thiazolidine (B150603) derivative, specifically a thiazolidin-4-one. nih.gov Similarly, reaction with α-bromoacetophenone in the presence of a base like triethylamine (B128534) can yield thiazole-2-imine derivatives. nih.gov These cyclization reactions provide a pathway to more complex molecular architectures starting from the relatively simple thiourea scaffold.

Reactions with Alcohols: Formation of Thiocarbamates

The reaction of isothiocyanates with alcohols yields thiocarbamates (specifically, O-alkyl N-acylthiocarbamates). In this nucleophilic addition, the oxygen atom of the alcohol's hydroxyl group attacks the electrophilic carbon of the isothiocyanate. While specific studies detailing the reaction of this compound with various alcohols are not extensively documented in the cited literature, the general reactivity pattern is well-established for other isothiocyanates. nih.gov The reaction typically produces N-aryl-O-alkyl carbamates. nih.gov For this compound, this reaction would be expected to produce O-alkyl N-(2-naphthoyl)thiocarbamates. The reaction conditions can influence the outcome, with factors such as temperature and the absence or presence of a solvent playing a role. nih.gov

Reactions with Thiols

Analogous to the reaction with alcohols, this compound is expected to react with thiols (mercaptans) to form dithiocarbamates. The sulfur atom of the thiol's sulfhydryl group (-SH) is a potent nucleophile and readily attacks the isothiocyanate carbon. This reaction results in the formation of an S-alkyl or S-aryl N-(2-naphthoyl)dithiocarbamate. The reaction of isothiocyanates with thiols is a known method for forming dithiocarbamate linkages. nih.gov For example, the closely related benzoyl isothiocyanate reacts with various thiols to yield N-benzoyl-S-alkyl/aryl-dithiocarbamates. It is anticipated that this compound would undergo a similar transformation.

Reactions with Phenylhydrazine (B124118): Formation of Thiosemicarbazides and Triazoles

The reaction of this compound with phenylhydrazine serves as a key pathway for synthesizing thiosemicarbazides, which are important intermediates for various five-membered heterocycles. chempap.org When this compound is treated with phenylhydrazine in solvents like benzene (B151609) or ethanol, a nucleophilic addition occurs to form a 1,4-substituted thiosemicarbazide, specifically 1-(2-naphthoyl)-4-phenylthiosemicarbazide. chempap.org

These thiosemicarbazide derivatives can undergo subsequent intramolecular cyclization. Treatment of the 1,4-substituted thiosemicarbazide with an alkali medium induces cyclization to yield a 1,2,4-triazole (B32235) derivative. chempap.org This two-step process, involving nucleophilic addition followed by cyclization, is an effective strategy for constructing substituted triazole rings. chempap.org

Table 2: Reaction of this compound with Phenylhydrazine

Data sourced from Dzurilla, M., et al. (1978). chempap.org

Cycloaddition and Cyclization Reactions

The electrophilic carbon atom of the isothiocyanate moiety in this compound is highly susceptible to nucleophilic attack, initiating cascades that often terminate in the formation of stable heterocyclic rings. These reactions are fundamental in constructing complex molecules from relatively simple starting materials.

The reaction between this compound and enamines proceeds through a well-defined two-step pathway to yield substituted pyrimidine (B1678525) derivatives. The initial step involves the nucleophilic attack of the enamine on the isothiocyanate carbon, leading to the formation of an N-substituted thiocrotonamide intermediate. Subsequent treatment of this intermediate with an alkali medium induces cyclization, furnishing the final 4-thioxo-pyrimidine product. chempap.org

For instance, the reaction of this compound with enamines derived from acetylacetone (B45752) and ethyl acetoacetate (B1235776) produces the corresponding pyrimidines, as detailed in the following table. chempap.org

| Reactant 1 | Enamine Reactant | Intermediate | Final Product |

|---|---|---|---|

| This compound | Enamine of acetylacetone | N-(2-naphthoyl)-α-acetylthiocrotonamide | 2-(2-Naphthyl)-4-thioxo-5-acetyl-6-methylpyrimidine |

| This compound | Enamine of ethyl acetoacetate | N-(2-naphthoyl)-α-ethoxycarbonylthiocrotonamide | 2-(2-Naphthyl)-4-thioxo-5-ethoxycarbonyl-6-methylpyrimidine |

This synthetic route highlights a robust method for fusing the naphthalene (B1677914) core with a pyrimidine ring system, leveraging the inherent reactivity of the acyl isothiocyanate group.

The synthesis of thiazine (B8601807) heterocycles can be achieved through the reaction of acyl isothiocyanates with sulfur nucleophiles. While direct studies on this compound are limited, the reaction of the closely related β-(1-naphthyl)acryloyl isothiocyanate with sodium hydrogen sulfide (B99878) provides a clear precedent for this transformation. The reaction proceeds via an addition-cyclization mechanism. chempap.org The hydrosulfide (B80085) anion acts as a nucleophile, attacking the isothiocyanate carbon, followed by an intramolecular cyclization to form the six-membered 1,3-thiazine ring. This pathway is expected to be analogous for this compound.

| Reactant 1 | Reactant 2 | Reaction Type | Product |

|---|---|---|---|

| β-(1-Naphthyl)acryloyl isothiocyanate | Sodium Hydrogen Sulfide (NaSH) | Addition-Cyclization | 6-(1-Naphthyl)-2-thioxo-4-oxoperhydro-1,3-thiazine |

A direct and efficient pathway to thiazolidine derivatives involves a one-pot, sequential reaction starting from this compound. The synthesis begins with the reaction of this compound with a primary amine, such as cyclohexanamine, which readily forms an N,N'-disubstituted thiourea intermediate. Without isolation, this intermediate is then treated with a haloacetic acid, like chloroacetic acid. The subsequent intramolecular cyclization, driven by the nucleophilic attack of the sulfur atom and displacement of the halide, yields the corresponding thiazolidin-4-one derivative. This method is notable for its operational simplicity and high efficiency.

| Step | Reactants | Intermediate/Product |

|---|---|---|

| 1 | This compound + Cyclohexanamine | N-(Cyclohexylcarbamothioyl)-2-naphthamide (Thiourea Intermediate) |

| 2 | Thiourea Intermediate + Chloroacetic Acid | 3-Cyclohexyl-2-(2-naphthoylimino)thiazolidin-4-one |

Electrocyclic reactions represent a class of pericyclic rearrangements that can be employed to construct cyclic systems. In the context of this compound chemistry, thiourea derivatives formed from it can serve as precursors for such transformations. For example, the thiourea obtained from this compound and an amine can undergo a subsequent reaction with sodium azide (B81097) in the presence of a promoter like mercury(II) oxide. This sequence initiates an oxidative cyclization followed by an electrocyclic ring-closure to afford tetrazole derivatives. This pathway demonstrates the utility of derivatizing the isothiocyanate group to create substrates for more complex, concerted reaction mechanisms.

| Precursor | Reagents | Reaction Type | Product Class |

|---|---|---|---|

| N-Aryl/alkyl-N'-(2-naphthoyl)thiourea | Sodium Azide, Mercury(II) Oxide | Oxidative Cyclization / Electrocyclization | Tetrazole Derivatives |

Oxidative Transformations

The sulfur atom in the isothiocyanate group is susceptible to oxidation, which can lead to changes in the reactivity and structure of the parent molecule.

The transformation of the isothiocyanate group of this compound specifically into sulfonyl derivatives is not a prominently documented pathway in the surveyed scientific literature. Research on the oxidative metabolism of 2-naphthyl isothiocyanate indicates that the compound preferentially undergoes a cytochrome P450-dependent oxidative desulfuration, which results in the formation of 2-naphthyl isocyanate rather than a sulfonyl-containing species. nih.govnih.govnih.gov This alternative oxidative pathway highlights the complex reactivity of the isothiocyanate moiety, where the reaction outcome is highly dependent on the specific reagents and conditions employed.

Oxidative Desulfuration to Corresponding Isocyanates

The transformation of this compound and related isothiocyanates to their corresponding isocyanates can be achieved through oxidative desulfuration. Research has shown that this conversion can occur metabolically. For instance, 2-naphthylisothiocyanate can be metabolized by rat liver microsomes into 2-naphthylisocyanate. nih.govnih.gov This biochemical reaction is an oxidative process dependent on cytochrome P450 enzymes. nih.govnih.gov

The reaction is characterized by the replacement of the sulfur atom in the isothiocyanate group (-NCS) with an oxygen atom, yielding the isocyanate group (-NCO). The formation of the isocyanate can be confirmed by trapping it with a nucleophile, such as 2-aminofluorene (B1664046), which results in the formation of a stable urea (B33335) derivative, in this case, N-2-naphthyl-N'-2-fluorenylurea. nih.govnih.gov In the absence of a trapping agent, the resulting 2-naphthylisocyanate can react with its own hydrolysis product, 2-aminonaphthalene, to form N,N'-di-2-naphthylurea. nih.gov

Studies have indicated that the enzymatic activity responsible for this conversion is inducible by agents such as Aroclor 1254, which can increase the formation of the urea product more than tenfold. nih.govnih.gov This suggests that exposure to certain environmental compounds can enhance the metabolic conversion of 2-naphthylisothiocyanate to its more reactive isocyanate counterpart. The process is dependent on the presence of microsomes, NADPH, and oxygen. nih.gov

| Reactant | Key Reagents/Conditions | Product | Reference |

| 2-Naphthylisothiocyanate | Rat liver microsomes, NADPH, Oxygen | 2-Naphthylisocyanate | nih.govnih.gov |

| 2-Naphthylisocyanate | 2-Aminofluorene | N-2-naphthyl-N'-2-fluorenylurea | nih.govnih.gov |

| 2-Naphthylisocyanate | 2-Aminonaphthalene (from hydrolysis) | N,N'-di-2-naphthylurea | nih.gov |

Other Significant Chemical Transformations

This compound readily reacts with nucleophilic compounds that contain active hydrogen atoms, such as amines, alcohols, and hydrazines. The electrophilic carbon atom of the isothiocyanate group is the primary site of attack for the nucleophile. These reactions are fundamental for the derivatization of various molecules and the synthesis of heterocyclic compounds. chempap.orgresearchgate.net

Reactions with Amines and Enamines: Primary and secondary amines react with this compound to form the corresponding N,N'-disubstituted thiourea derivatives. researchgate.net This reaction is widely used for the derivatization of amines for analytical purposes, such as in high-performance liquid chromatography (HPLC). researchgate.netnih.gov

Enamines, which possess a nucleophilic double bond and an active hydrogen on the nitrogen atom, also react with this compound. For example, the reaction with enamines derived from ketones can initially form N-substituted thiocrotonamides. These intermediates can subsequently undergo cyclization under alkaline conditions to yield pyrimidine derivatives. chempap.org

Reactions with Phenylhydrazine: The reaction of this compound with phenylhydrazine in a solvent like benzene results in the formation of 1-(2-naphthoyl)-4-phenylthiosemicarbazide. chempap.org This thiosemicarbazide derivative can then be cyclized in an alkaline medium to produce 2-phenyl-3-(2-naphthyl)-5-thioxo-1,2,4-triazole. chempap.org

Reactions with Alcohols: While the reaction with alcohols to form thiocarbamates is a general characteristic of isothiocyanates, specific studies on this compound's reaction with simple alcohols are less detailed in the provided context. However, the general reactivity pattern suggests that it would react with alcohols to yield O-alkyl N-(2-naphthoyl)thiocarbamates. The formation of carbamates from isocyanates (the desulfurated product) and alcohols is a well-established reaction. nih.gov

The following table summarizes some of the documented reactions of this compound with compounds containing active hydrogen atoms.

| Reactant for this compound | Reaction Conditions | Initial Product | Final Product (after cyclization) | Reference |

| Enamines | Anhydrous ether, 5-10°C | N-substituted thiocrotonamides | 2-(2-naphthyl)-4-thioxo-pyrimidines | chempap.org |

| Phenylhydrazine | Benzene | 1-(2-Naphthoyl)-4-phenylthiosemicarbazide | 2-Phenyl-3-(2-naphthyl)-5-thioxo-1,2,4-triazole | chempap.org |

Mechanistic Investigations of Reactions

Fundamental Mechanisms of Isothiocyanate Reactivity

Acyl isothiocyanates, including 2-naphthoyl isothiocyanate, are characterized by a heterocumulene (-N=C=S) group attached to a carbonyl group. This structure provides multiple reactive sites, primarily the electrophilic carbon atoms of both the thiocarbonyl (isothiocyanate) and carbonyl groups, and the nucleophilic nitrogen atom. The presence of the electron-withdrawing acyl group significantly enhances the reactivity of the isothiocyanate compared to alkyl or aryl isothiocyanates.

The central carbon atom of the isothiocyanate group (-N=C =S) is highly electrophilic due to the electronegativity of the adjacent nitrogen and sulfur atoms. This electrophilicity makes it a prime target for attack by a wide range of nucleophiles. The general mechanism involves the addition of a nucleophile to the C=S double bond, leading to the formation of a tetrahedral intermediate.

Common nucleophiles that react with acyl isothiocyanates include:

Nitrogen nucleophiles: Amines, hydrazines, and hydrazides readily attack the isothiocyanate carbon. nih.gov

Sulfur nucleophiles: Thiols can react to form dithiocarbamate (B8719985) adducts. researchgate.net

Oxygen nucleophiles: Alcohols and water can also act as nucleophiles, although their reactivity is generally lower than that of amines or thiols. researchgate.net

The reaction with primary and secondary amines is particularly facile and is a cornerstone of isothiocyanate chemistry, leading to the formation of thiourea (B124793) derivatives. The reaction is a bimolecular nucleophilic addition (AdN). The reaction conditions, such as pH, can influence the outcome; for instance, reactions with molecules containing both amine and thiol groups can be selective, with amine attack favored in more alkaline conditions (pH 9-11) and thiol attack favored at a lower pH (6-8). researchgate.net

The reactivity of the isothiocyanate group in this compound is profoundly influenced by both electronic and steric factors.

Electronic Factors: The most significant electronic feature is the presence of the 2-naphthoyl group directly attached to the nitrogen atom of the isothiocyanate. The carbonyl group is strongly electron-withdrawing, which delocalizes the lone pair of electrons on the nitrogen atom. This inductive effect enhances the electrophilic character of the central carbon atom of the isothiocyanate group, making it more susceptible to nucleophilic attack compared to non-acylated isothiocyanates.

Steric Factors: The bulky 2-naphthyl group can introduce steric hindrance, which may modulate the rate of reaction. While it can hinder the approach of very large nucleophiles, for most common reactants, the electronic activation outweighs the steric impediment. The geometry of the attacking nucleophile and the transition state it forms will also play a role in determining the reaction kinetics.

Mechanisms of Formation for Specific Derivatives

The reaction of this compound with various nucleophiles provides access to a diverse range of derivatives, including thioureas, thiocarbamates, and various heterocyclic systems.

Thiourea Formation: The synthesis of N,N'-disubstituted thioureas is a characteristic reaction of isothiocyanates. The mechanism involves the nucleophilic attack of a primary or secondary amine on the electrophilic carbon of the isothiocyanate group. The lone pair of electrons on the amine's nitrogen atom attacks the carbon, leading to the formation of a zwitterionic intermediate. This is followed by a rapid proton transfer from the nitrogen to the sulfur atom (or via the solvent), resulting in the stable thiourea product. The reaction of this compound with an amine (R-NH₂) proceeds as follows:

Nucleophilic Attack: The amine nitrogen attacks the central carbon of the isothiocyanate.

Intermediate Formation: A tetrahedral intermediate is formed.

Proton Transfer: A proton is transferred from the amine nitrogen to the sulfur atom, yielding the final N-(naphthoyl)thiourea derivative.

Table 1: Mechanistic Steps in Thiourea Formation

| Step | Description |

| 1 | The lone pair of the amine nitrogen initiates a nucleophilic attack on the electrophilic carbon of the isothiocyanate group of this compound. |

| 2 | The pi bond between the carbon and sulfur breaks, with the electrons moving to the sulfur atom, forming a tetrahedral intermediate with a negative charge on the sulfur and a positive charge on the nitrogen. |

| 3 | A proton is transferred from the positively charged nitrogen to the negatively charged sulfur, resulting in the formation of the stable N-aroyl thiourea derivative. |

Thiocarbamate Formation: O-Alkyl thiocarbamates are formed through the reaction of isothiocyanates with alcohols. This reaction is generally slower than the reaction with amines and often requires a catalyst or basic conditions to deprotonate the alcohol, forming a more potent alkoxide nucleophile. The mechanism is analogous to thiourea formation:

Nucleophile Formation: In the presence of a base, the alcohol is deprotonated to form an alkoxide.

Nucleophilic Attack: The alkoxide attacks the electrophilic carbon of the isothiocyanate.

Intermediate Stabilization: The resulting intermediate is protonated upon workup to yield the O-alkyl N-naphthoylthiocarbamate. researchgate.net

This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds. The initial adduct formed from the reaction with a dinucleophile often undergoes a subsequent intramolecular cyclization reaction.

Formation of Pyrimidines and Triazoles: The reaction of this compound with reagents like enamines and phenylhydrazine (B124118) serves as a key route to pyrimidine (B1678525) and triazole derivatives, respectively. chempap.org

Pyrimidines: The reaction with an enamine first leads to the formation of an N-substituted thiocrotonamide intermediate via nucleophilic addition. This intermediate can then be cyclized in an alkaline medium to form a 2,5-disubstituted 4-thioxo-6-methylpyrimidine. The mechanism involves the initial attack of the enamine, followed by an intramolecular condensation and elimination of the secondary amine from the original enamine. chempap.org

1,2,4-Triazoles: The reaction with phenylhydrazine initially forms a 1,4-disubstituted thiosemicarbazide (B42300). This linear adduct can then be cyclized under alkaline conditions. The cyclization proceeds via an intramolecular nucleophilic attack of one of the hydrazine (B178648) nitrogens onto the naphthoyl carbonyl carbon, followed by the elimination of a water molecule to yield the stable 3-(2-naphthyl)-2-phenyl-5-thioxo-1,2,4-triazole. chempap.org

Table 2: Heterocyclic Synthesis from this compound

| Reactant | Intermediate Product | Final Heterocycle |

| Enamine | N-(2-Naphthoyl)thiocrotonamide | 4-Thioxopyrimidine |

| Phenylhydrazine | 1-(2-Naphthoyl)-4-phenylthiosemicarbazide | 5-Thioxo-1,2,4-triazole |

Mechanistic Insights into Oxidative Metabolism

The in vivo transformation of this compound is a critical area of study. Research on the oxidative metabolism of 2-naphthyl isothiocyanate (a closely related compound, often used interchangeably in metabolic studies) reveals key enzymatic pathways.

Metabolic studies using rat liver microsomes have shown that 2-naphthyl isothiocyanate undergoes cytochrome P450-dependent oxidative desulfuration. nih.govnih.govacs.orgnih.gov This process involves the replacement of the sulfur atom with an oxygen atom, converting the isothiocyanate into the corresponding highly reactive 2-naphthyl isocyanate. nih.govnih.govnih.gov

The proposed mechanism is as follows:

Enzymatic Oxidation: A cytochrome P450 enzyme catalyzes the oxidation of the sulfur atom.

Intermediate Formation: A transient, unstable intermediate is formed.

Desulfuration and Isocyanate Formation: This intermediate rapidly eliminates sulfur to yield 2-naphthyl isocyanate.

The formation of the isocyanate is confirmed by trapping experiments. For example, in the presence of 2-aminofluorene (B1664046), the resulting 2-naphthyl isocyanate reacts to form N-2-naphthyl-N'-2-fluorenylurea. nih.gov In the absence of a trapping agent, the isocyanate can react with its own hydrolysis product, 2-aminonaphthalene, to produce N,N'-di-2-naphthylurea. nih.govnih.gov This metabolic activation to a reactive isocyanate is a significant finding, as isocyanates are known to be potent electrophiles that can covalently modify proteins and nucleic acids. acs.org Another major pathway for isothiocyanate metabolism involves conjugation with glutathione (B108866) (GSH), a critical cellular antioxidant. This reaction can be reversible and may serve as a transport mechanism for the isothiocyanate. researchgate.net

Cytochrome P450-Dependent Oxidative Desulfuration to Isocyanates

The metabolic conversion of this compound and related isothiocyanate compounds is a critical area of study, with significant implications for understanding their biological activity. Research has demonstrated that isothiocyanates can undergo oxidative desulfuration to form their corresponding isocyanates, a reaction catalyzed by the cytochrome P450 enzyme system. nih.gov

In studies utilizing rat liver microsomes, the incubation of 2-naphthylisothiocyanate, a related compound, in the presence of NADPH and oxygen, resulted in the formation of products indicative of 2-naphthylisocyanate production. nih.gov The formation of this isocyanate intermediate was confirmed by trapping it with 2-aminofluorene to produce N-2-naphthyl-N'-2-fluorenylurea. nih.gov In the absence of a trapping agent, the isocyanate reacts with its own hydrolysis product, 2-aminonaphthalene, to form the symmetrical N,N'-di-2-naphthylurea. nih.gov This oxidative desulfuration is a key metabolic pathway, converting the isothiocyanate group (-N=C=S) into an isocyanate group (-N=C=O).

The involvement of cytochrome P450 in this process is substantiated by several key findings. The reaction was shown to be dependent on the presence of both microsomes and NADPH, essential components of the cytochrome P450 system. nih.gov Furthermore, the enzymatic activity was significantly inhibited by known cytochrome P450 inhibitors such as carbon monoxide (CO), alpha-napthoflavone, and flavone. nih.gov Conversely, inhibitors of other enzyme systems, like the flavin-containing monooxygenase (methimazole) and hydrolytic enzymes (paraoxon), did not inhibit the reaction, providing further evidence for the specific involvement of cytochrome P450. nih.gov

The use of microsomes from rats pre-treated with Aroclor 1254, a known inducer of cytochrome P450 enzymes, led to a more than ten-fold increase in the formation of the urea (B33335) product, strongly indicating that a cytochrome P450-dependent mechanism is responsible for the oxidative desulfuration of 2-naphthylisothiocyanate to 2-naphthylisocyanate. nih.gov

Enzymatic Catalysis and Cofactor Requirements

The enzymatic catalysis of the oxidative desulfuration of this compound is intrinsically linked to the cytochrome P450 monooxygenase system. This system requires specific cofactors for its function, primarily nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) and molecular oxygen (O₂). nih.gov

The catalytic cycle of cytochrome P450 involves the transfer of electrons from NADPH, facilitated by NADPH-cytochrome P450 reductase, to the heme center of the cytochrome P450 enzyme. This reduces the ferric (Fe³⁺) iron of the heme to the ferrous (Fe²⁺) state, which can then bind molecular oxygen. The subsequent steps involve the activation of oxygen and the insertion of one oxygen atom into the substrate, in this case, the isothiocyanate.

Experimental evidence strongly supports the requirement for these cofactors. The formation of the isocyanate-derived urea products was found to be strictly dependent on the presence of both microsomes (the source of the cytochrome P450 enzymes) and NADPH in the incubation mixture. nih.gov The reaction also requires oxygen, as is characteristic of monooxygenase reactions. nih.gov

The table below summarizes the key components and their roles in the cytochrome P450-dependent oxidative desulfuration of isothiocyanates.

| Component | Role in the Reaction | Experimental Observation |

| Cytochrome P450 Enzymes | Catalyzes the oxidative desulfuration | Reaction is dependent on the presence of liver microsomes. nih.gov |

| NADPH | Provides reducing equivalents (electrons) for the catalytic cycle | Urea formation is dependent on the presence of NADPH. nih.gov |

| **Oxygen (O₂) ** | The oxidizing agent, one atom of which is incorporated into the product | The reaction is dependent on the presence of oxygen. nih.gov |

| NADPH-Cytochrome P450 Reductase | Transfers electrons from NADPH to cytochrome P450 | Implied by the NADPH dependency. |

The specificity of the enzymatic process was further elucidated through inhibition studies. As detailed in the previous section, inhibitors of cytochrome P450 effectively blocked the reaction, while inhibitors of other metabolic enzymes did not, confirming that the catalysis is specific to the cytochrome P450 system and its requisite cofactors. nih.gov

Spectroscopic and Structural Characterization

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes.

The infrared spectrum of 2-Naphthoyl isothiocyanate is expected to be dominated by absorption bands arising from the isothiocyanate (-N=C=S) moiety and the naphthoyl group, which consists of a carbonyl (C=O) function and a 2-substituted naphthalene (B1677914) ring.

The isothiocyanate group is characterized by a very strong and sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=S cumulene system. This band typically appears in the 2140–1990 cm⁻¹ region of the FT-IR spectrum instanano.com. For comparison, the related compound benzoyl isothiocyanate exhibits a strong absorption in this region nih.govnist.gov. This distinct band is a primary diagnostic marker for the presence of the isothiocyanate functionality.

The naphthoyl group contributes several characteristic vibrations:

Carbonyl (C=O) Stretching: As an aroyl isothiocyanate, a strong absorption band corresponding to the C=O stretching vibration is expected. In aromatic ketones like 2-acetonaphthone, this band appears around 1676 cm⁻¹ guidechem.com. For this compound, this ν(C=O) band is anticipated in the 1680–1650 cm⁻¹ range.

Aromatic C=C Stretching: The naphthalene ring will display a series of medium to strong bands in the 1600–1450 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon double bonds within the aromatic system.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the naphthalene ring are expected to produce sharp, medium-intensity bands above 3000 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring system, which are often strong in the Raman spectrum.

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100–3000 | Medium |

| Isothiocyanate (-N=C=S) | Asymmetric Stretching | 2140–1990 | Strong, Sharp |

| Carbonyl (C=O) | Stretching | 1680–1650 | Strong |

| Aromatic C=C | Stretching | 1600–1450 | Medium to Strong |

While this compound itself cannot form intramolecular hydrogen bonds, its derivatives can be designed to study such interactions. For instance, a derivative with a hydroxyl (-OH) or an amino (-NH₂) group at the 1- or 3-position of the naphthalene ring could potentially form an intramolecular hydrogen bond with the carbonyl oxygen atom.

The formation of an intramolecular hydrogen bond (e.g., O-H···O=C) would have distinct effects on the vibrational spectrum:

The stretching frequency of the donor group (e.g., ν(O-H)) would shift to a lower wavenumber (a "red shift") and the corresponding absorption band would become significantly broader and more intense.

The stretching frequency of the acceptor carbonyl group (ν(C=O)) would also experience a red shift, typically of a smaller magnitude (15-30 cm⁻¹), due to the weakening of the C=O double bond upon hydrogen bond formation.

Analyzing these spectral shifts in derivatives provides valuable insight into conformational preferences and the strength of non-covalent interactions within the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule, providing detailed information about the chemical environment of each nucleus.

The ¹H NMR spectrum of this compound is expected to show signals exclusively in the aromatic region. The 2-substituted naphthalene ring contains seven protons, which would exhibit a complex series of multiplets due to spin-spin coupling. Based on data from analogous compounds like 2-acetonaphthone and bromomethyl 2-naphthyl ketone, the approximate chemical shifts can be predicted chemicalbook.comchemicalbook.com.

The proton at the C1 position is typically the most downfield-shifted of the protons on the same ring due to its proximity to the electron-withdrawing naphthoyl group and the anisotropic effect of the adjacent ring.

The remaining six protons will appear as a complex pattern of doublets, triplets, and multiplets in the range of approximately δ 7.5 to 8.5 ppm.

Predicted ¹H NMR Chemical Shifts for the Naphthyl Protons of this compound

| Proton Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| H-1 | ~8.5 | Singlet or Doublet |

| H-3 | ~8.0 | Doublet |

| H-4, H-5, H-6, H-7, H-8 | 7.5–8.1 | Multiplets |

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For this compound, 12 distinct signals are expected: one for the carbonyl carbon, one for the isothiocyanate carbon, and ten for the carbons of the naphthalene ring.

Isothiocyanate Carbon (-N=C=S): A notable feature of isothiocyanates is that the signal for the isothiocyanate carbon is often very broad and of low intensity, sometimes being described as "near-silent" acs.orgglaserchemgroup.com. This is due to the structural flexibility and N-hybridization dynamics of the -N=C=S group. Its chemical shift is generally found in the δ 130–140 ppm range acs.orgglaserchemgroup.com.

Carbonyl Carbon (C=O): The carbonyl carbon of the aroyl group is expected to be significantly deshielded, appearing far downfield, likely in the range of δ 160-170 ppm.

Naphthalene Carbons: The ten carbons of the naphthalene ring will produce signals in the aromatic region (δ 125–138 ppm). The quaternary carbons (C-2, C-9, C-10) will have distinct chemical shifts from the protonated carbons.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Note |

|---|---|---|

| C=O (Carbonyl) | 160–170 | |

| -N=C=S (Isothiocyanate) | 130–140 | Broad, low intensity signal |

| Naphthalene Ring | 125–138 | 10 distinct signals expected |

Given the complexity of the aromatic region in both the ¹H and ¹³C NMR spectra, two-dimensional (2D) NMR techniques would be essential for unambiguous signal assignment and complete structural confirmation.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons on the naphthalene ring, allowing for the assignment of the complex multiplets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, enabling the definitive assignment of the protonated carbons in the naphthalene skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it shows correlations between protons and carbons over two or three bonds. This would unequivocally establish the structure by showing, for instance, a correlation from the H-1 and H-3 protons to the carbonyl carbon (C=O). Furthermore, HMBC can be instrumental in locating the typically weak isothiocyanate carbon signal by observing its long-range coupling to nearby protons glaserchemgroup.com.

Through the combined application of these advanced NMR methods, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thereby fully elucidating the molecular structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, both high-resolution and electron ionization mass spectrometry provide critical data for its identification and structural analysis.

High-resolution mass spectrometry is instrumental in determining the precise elemental composition of a molecule by providing its exact mass. The chemical formula for this compound is C₁₂H₇NOS.

Based on its chemical formula, the theoretical exact mass of this compound can be calculated. This calculated value is essential for the confirmation of the compound's identity in HRMS analysis, typically by comparing the theoretical mass with the experimentally observed mass.

| Element | Count | Atomic Mass | Total Mass |

|---|---|---|---|

| Carbon (C) | 12 | 12.00000 | 144.00000 |

| Hydrogen (H) | 7 | 1.00783 | 7.05481 |

| Nitrogen (N) | 1 | 14.00307 | 14.00307 |

| Oxygen (O) | 1 | 15.99491 | 15.99491 |

| Sulfur (S) | 1 | 31.97207 | 31.97207 |

| Calculated Exact Mass | 213.02485 |

Electron Ionization Mass Spectrometry (EIMS) involves bombarding a molecule with high-energy electrons, leading to ionization and subsequent fragmentation. The resulting fragmentation pattern provides a "fingerprint" of the molecule, offering valuable insights into its structure.

While a published EIMS spectrum for this compound could not be located, a theoretical fragmentation pathway can be proposed based on the compound's structure, which features a naphthoyl group attached to an isothiocyanate moiety.

The molecular ion peak ([M]⁺) would be expected at an m/z corresponding to the molecular weight of the compound (approximately 213 g/mol ). Key fragmentation pathways would likely involve:

Cleavage of the C-N bond: This would lead to the formation of the stable 2-naphthoyl cation.

Loss of the isothiocyanate group: Fragmentation could result in the loss of the NCS group.

Fragmentation of the naphthalene ring: At higher energies, the naphthalene ring system itself could undergo fragmentation.

| Proposed Fragment Ion | Structure | m/z (approximate) | Plausible Origin |

|---|---|---|---|

| 2-Naphthoyl cation | [C₁₀H₇CO]⁺ | 155 | Cleavage of the C(O)-NCS bond |

| Naphthyl cation | [C₁₀H₇]⁺ | 127 | Loss of CO from the 2-naphthoyl cation |

| Isothiocyanate radical cation | [NCS]⁺ | 58 | Cleavage of the C(O)-NCS bond |

Note: The fragmentation pattern described is predictive and based on established principles of mass spectrometry. Experimental verification is required for confirmation.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions.

A thorough search of crystallographic databases reveals that the crystal structure of this compound has not been experimentally determined and reported. Therefore, no data on its crystal system, space group, or specific geometric parameters are available at this time.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum is characteristic of the molecule's chromophores.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the naphthalene ring system, which is a strong chromophore. The carbonyl and isothiocyanate groups, being conjugated with the naphthalene ring, will also influence the absorption maxima.

While a specific experimental UV-Vis spectrum for this compound is not available in the reviewed literature, related compounds can provide an indication of the expected spectral features. For instance, 2-naphthoic acid exhibits absorption maxima around 236 nm, 280 nm, and 334 nm. It is anticipated that this compound would display a similarly complex spectrum with multiple absorption bands in the UV region, likely influenced by the solvent used for the analysis.

| Spectroscopic Technique | Status of Experimental Data |

|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Data not found; theoretical exact mass calculated. |

| Electron Ionization Mass Spectrometry (EIMS) | Data not found; a plausible fragmentation pattern is proposed. |

| X-ray Crystallography | Crystal structure not determined. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Experimental spectrum not found; expected features discussed based on analogous compounds. |

Coordination Chemistry of 2 Naphthoyl Isothiocyanate and Its Derivatives

Role of Isothiocyanate as a Ligand

The isothiocyanate functional group (–N=C=S) is a versatile building block in coordination chemistry. Although 2-naphthoyl isothiocyanate is often an intermediate in the synthesis of more complex ligands, the coordination behavior of the isothiocyanate moiety itself is well-established. nih.govarkat-usa.org

The thiocyanate (B1210189) anion (SCN⁻), a close relative of the organic isothiocyanate group, is a classic example of an ambidentate ligand, meaning it can bind to a metal center through two different atoms: the nitrogen or the sulfur. wikipedia.orglibretexts.orgresearchgate.net This results in two possible coordination modes, known as linkage isomerism.

Isothiocyanate (N-bonded): The ligand coordinates through the nitrogen atom (M–NCS). This mode is typically preferred by "hard" metal cations according to the Hard and Soft Acids and Bases (HSAB) principle. wikipedia.orglibretexts.orgwonwon.taipei Hard acids, which include first-row transition metals like Cr(III), Mn(II), Fe(III), Ni(II), and Co(II), are small, highly charged, and not easily polarizable. wikipedia.org They form more stable bonds with the "harder" nitrogen donor atom. The M-N-C linkage in isothiocyanate complexes is generally close to linear, with an angle of about 180°. wikipedia.orgwikipedia.org

Thiocyanate (S-bonded): The ligand coordinates through the sulfur atom (M–SCN). This mode is favored by "soft" metal cations, such as Pd(II), Pt(II), and Hg(II). wikipedia.orglibretexts.org These metals are larger, have a lower charge density, and are more polarizable, leading to a more stable interaction with the "softer," more polarizable sulfur atom. wonwon.taipeiquora.com The M-S-C bond angle in these complexes is typically bent, around 100°. wikipedia.orgwikipedia.org

Bridging Mode: The –NCS group can also act as a bridging ligand, coordinating to two metal centers simultaneously (M–NCS–M'). researchgate.netiupac.org

The choice of coordination mode is also influenced by other factors, including steric hindrance from other ligands in the coordination sphere and the kinetics of the reaction. wikipedia.org

Direct coordination of the intact this compound molecule to a metal center is not the primary focus of its coordination chemistry. Instead, its high reactivity is harnessed to create more elaborate ligands. arkat-usa.org The electrophilic carbon atom of the isothiocyanate group readily undergoes nucleophilic attack by primary or secondary amines. nih.govresearchgate.net This reaction is a standard and efficient route to synthesize N-acyl thiourea (B124793) derivatives. nih.govnih.gov

The general synthesis involves reacting 2-naphthoyl chloride with a thiocyanate salt (like KSCN or NH₄SCN) to form this compound in situ. This reactive intermediate is not isolated but is immediately treated with an amine to yield the corresponding N-(aryl/alkyl)-N'-(2-naphthoyl)thiourea. nih.govacs.org It is these thiourea derivatives that then act as highly effective chelating ligands for metal ions. nih.govsemanticscholar.org

Coordination Properties of N-Naphthoyl Thiourea Ligands

N-naphthoyl thioureas are excellent ligands for a wide range of transition metals due to the presence of multiple donor atoms and their ability to form stable chelate rings. nih.govnih.gov

N-naphthoyl thiourea derivatives possess two key donor sites that allow them to act as bidentate ligands: the carbonyl oxygen (C=O) and the thiocarbonyl sulfur (C=S). nih.govjgpt.co.in Upon deprotonation of the amide proton, the ligand can form a stable six-membered chelate ring with a metal ion. cardiff.ac.uknih.gov This (O, S) coordination is a common and stable arrangement for acylthiourea-type ligands. rsc.org

The presence of both a "hard" oxygen donor and a "soft" sulfur donor makes these ligands versatile, allowing them to coordinate effectively with a variety of metal ions. nih.govnih.gov This dual-donor capability is central to their robust coordination chemistry.

N-naphthoyl thiourea ligands readily form stable complexes with numerous divalent transition metals, typically with a 2:1 ligand-to-metal stoichiometry, forming neutral ML₂ complexes.

Copper(II) Complexes: The formation of copper(II) complexes with N-naphthoyl thiourea derivatives is well-documented. For instance, reacting an N-naphthoyl thiourea ligand with a copper(II) salt, such as copper(II) chloride, in an ethanolic solution yields a mononuclear copper(II) complex. nih.govresearchgate.net These complexes have demonstrated potential applications in catalysis. nih.govacs.org

Nickel(II) Complexes: Nickel(II) readily forms square-planar complexes with N-acylthiourea ligands. jocpr.com The reaction of an N-naphthoyl thiourea with a nickel(II) salt results in a complex where two deprotonated ligands coordinate to the Ni(II) center through their oxygen and sulfur atoms. rsc.orgchemrevlett.com

Cobalt(II) Complexes: Cobalt(II) also forms complexes with N-acylthiourea ligands in a similar fashion. rsc.org Structural studies of related benzoylthiourea (B1224501) complexes with cobalt(II) have confirmed a slightly distorted square-planar geometry, with the cobalt atom coordinated by the oxygen and sulfur atoms of the two thiourea ligands. researchgate.net Research on 1-phenyl-3-naphthoyl-2-thiourea has shown the formation of an octahedral Co(II) complex. jgpt.co.in

The structures of metal complexes with N-naphthoyl thiourea ligands are typically confirmed using a combination of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. Upon complexation, significant shifts in the stretching frequencies of the C=O and C=S bonds are observed. The ν(C=O) band typically shifts to a lower wavenumber (a negative shift), while the ν(C=S) band also shifts, indicating the involvement of both the carbonyl oxygen and thiocarbonyl sulfur atoms in bonding to the metal. nih.govresearchgate.netmdpi.com Furthermore, the disappearance of the N-H stretching vibration band provides strong evidence of deprotonation and coordination. nih.govksu.edu.tr

| Compound | ν(N-H) | ν(C=O) |

|---|---|---|

| Ligand (2a) | 3217, 3170 | 1666 |

| Cu(II) Complex (11) | Disappeared | ~1653 (Shifted) |

Other Techniques: Elemental analysis, mass spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are also routinely used to confirm the composition and structure of the ligands and their metal complexes. nih.govjgpt.co.incardiff.ac.uk Magnetic susceptibility measurements help determine the geometry of the complexes (e.g., octahedral vs. square planar). jgpt.co.in

Impact of Ligand Structure on Coordination Geometry and Electronic Properties

The structural characteristics of ligands derived from this compound are fundamental in dictating the coordination geometry and resultant electronic properties of their metal complexes. Modifications to the ligand framework, such as the introduction of different substituents or the alteration of coordinating atoms, directly influence the steric and electronic environment around the metal center. This, in turn, governs the assembly of the coordination sphere and the energetic landscape of the molecule's frontier orbitals.

Derivatives of this compound, particularly N-aroyl thioureas like N-(cyclohexylcarbamothioyl)-2-naphthamide, are of significant interest in coordination chemistry. nih.govacs.org These ligands are versatile due to the presence of multiple potential donor sites, chiefly the hard carbonyl oxygen atom (C=O) and the soft thiocarbonyl sulfur atom (C=S). nih.govacs.org This dual-donor capability allows them to act as flexible chelating agents for a variety of metal ions. nih.gov

Influence on Coordination Geometry

The specific coordination mode and the resulting geometry of the complex are highly sensitive to the ligand's structure and the nature of the central metal ion. Thiourea-based ligands can coordinate in several ways: as neutral monodentate ligands through the sulfur atom, or as anionic bidentate ligands via both sulfur and nitrogen or oxygen atoms. mdpi.com This versatility leads to a wide array of possible geometries.

For instance, studies on analogous N,N'-substituted thiourea complexes have revealed that the metal center can adopt various coordination geometries, including distorted tetrahedral, trigonal planar, and square planar arrangements. nih.govrsc.org The choice between these geometries is often a delicate balance of factors including the steric bulk of the substituents on the thiourea nitrogen atoms and the electronic preferences of the metal ion. For example, Cu(I) and Zn(II) ions have been observed to form distorted tetrahedral complexes, while Ni(II) and Cu(II) can favor square planar geometry. nih.govrsc.org

The table below illustrates the diversity of coordination geometries found in complexes with ligands containing isothiocyanate or pyridine (B92270) functionalities, which are analogous to derivatives of this compound.

| Complex | Metal Ion | Coordination Geometry | Key Bond Angles (°) | Reference |

|---|---|---|---|---|

| [Ni(Py)4(NCS)2] | Ni(II) | Slightly Distorted Octahedral | N-Ni-N angles range from 88.9 to 91.1 | tandfonline.com |

| [(L1b)CuCl] | Cu(I) | Distorted Tetrahedral | S-Cu-Cl and N-Cu-Cl angles vary | rsc.org |

| [(L4)2CuCl2] | Cu(II) | Square Planar | Angles close to 90 and 180 | rsc.org |

| [(L3b)CuClO4] | Cu(I) | Trigonal Planar | Angles close to 120 | nih.gov |

Influence on Electronic Properties

The coordination of a this compound derivative to a metal center profoundly alters the electronic structure of the ligand, a change that is readily observable through spectroscopic and computational methods.

Spectroscopic Evidence: Infrared (IR) spectroscopy provides direct evidence of coordination. Upon complexation of N-(cyclohexylcarbamothioyl)-2-naphthamide with a Cu(II) ion, the stretching frequency of the C=O group experiences a negative shift, confirming the involvement of the carbonyl oxygen in the coordination bond. nih.gov Similarly, shifts in the C=S stretching vibration band indicate the participation of the sulfur atom in bonding. mdpi.com The appearance of new, metal-sensitive bands at lower frequencies can be assigned to the newly formed metal-oxygen (ν(M–O)) and metal-sulfur (ν(M–S)) bonds. nih.govnih.gov

Frontier Molecular Orbitals: A critical aspect of a molecule's electronic properties is the energy difference between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap (Eg). mdpi.com This energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap generally corresponds to higher reactivity. mdpi.comnih.gov

Computational studies, such as those using Density Functional Theory (DFT), show that the coordination to a metal ion typically leads to a significant decrease in the HOMO-LUMO gap compared to the free ligand. nih.govnih.gov The HOMO is often localized on the electron-donating parts of the ligand and the metal, while the LUMO is centered on the electron-accepting regions. The reduction of the energy gap facilitates intramolecular charge transfer, influencing the optical and electronic properties of the complex. nih.gov

The following interactive table presents data from DFT calculations on a thiosemicarbazone ligand and its metal complexes, illustrating the pronounced effect of chelation on the frontier orbital energies.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (Eg) (eV) | Reference |

|---|---|---|---|---|

| Free Ligand (Thiosemicarbazone) | -6.495 | -1.661 | 4.834 | nih.gov |

| Zn(II) Complex | -6.498 | -2.944 | 3.554 | nih.gov |

| Cu(II) Complex | -6.229 | -3.113 | 3.116 | nih.gov |

This marked decrease in the energy gap upon complexation underscores the substantial impact of the ligand's coordination on the electronic landscape of the resulting molecule, making these properties tunable through structural modifications of the this compound-derived ligand. nih.gov

Applications in Advanced Organic Synthesis

Building Block for Heterocyclic Compound Synthesis

The reactivity of acyl isothiocyanates, including 2-Naphthoyl isothiocyanate, makes them ideal starting materials for the synthesis of a wide variety of heterocyclic compounds. tsijournals.com

This compound serves as a key reagent in the synthesis of substituted pyrimidine (B1678525) analogs. The reaction with enamines initially yields N-substituted thiocrotonamide intermediates. chempap.org These intermediates can be readily isolated and subsequently undergo cyclization in an alkaline medium to form 2,5-disubstituted 4-thioxo-6-methylpyrimidines. chempap.org This two-step process provides a reliable route to functionalized pyrimidine systems, which are significant scaffolds in medicinal chemistry. nih.govresearchgate.net

Table 1: Synthesis of Pyrimidine Analogs from this compound

| Reactant | Intermediate Product | Final Product |

|---|---|---|

| This compound | N-substituted thiocrotonamide | 2,5-Disubstituted 4-thioxo-6-methylpyrimidine |

This table illustrates the reaction pathway for the synthesis of pyrimidine analogs using this compound.

The synthesis of 1,2,4-triazole (B32235) derivatives can be effectively achieved using this compound. chempap.org The reaction proceeds through an addition reaction with phenylhydrazine (B124118), which, depending on the reaction conditions, forms a 1,4-substituted thiosemicarbazide (B42300) intermediate. chempap.org This thiosemicarbazide can then be cyclized in an alkaline medium to produce the corresponding 3-substituted-2-phenyl-5-thioxo-1,2,4-triazole. chempap.org This methodology highlights the role of acyl isothiocyanates as precursors for triazole systems. researchgate.net

Table 2: Synthesis of Triazole Frameworks

| Reactant | Intermediate Product | Final Product |

|---|---|---|

| This compound | 1,4-Substituted thiosemicarbazide | 3-Substituted 2-phenyl-5-thioxo-1,2,4-triazole |

This table outlines the synthesis of 1,2,4-triazole derivatives starting from this compound.

This compound is also implicated in the synthesis of larger sulfur- and nitrogen-containing heterocycles like thiazines and thiazolidines. While direct reaction of this compound to a thiazine (B8601807) is not extensively detailed, the analogous compound β-(l-naphthyl)acryloyl isothiocyanate reacts with sodium hydrogen sulfide (B99878) in an addition-cyclization reaction to yield a 6-(l-naphthyl)-2-thioxo-4-oxoperhydro-l,3-thiazine. chempap.org This demonstrates the potential of the acyl isothiocyanate group to participate in the formation of the thiazine ring.

Furthermore, a clear pathway to thiazolidine (B150603) derivatives exists. This compound reacts with an amine, such as cyclohexanamine, to form the corresponding N-naphthoyl thiourea (B124793) derivative. nih.gov This stable intermediate can then be reacted with chloroacetic acid to construct the thiazolidine ring, yielding a valuable heterocyclic compound. nih.gov

Synthesis of Sulfur-Containing Organic Compounds